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Abstract
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine

phosphatase that plays a critical role in cell signaling and is a key regulator of the RAS-

mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Its dysregulation is implicated in

various cancers, making it a compelling target for therapeutic intervention.[4] IACS-13909 is a

potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor

activity, particularly in overcoming resistance to targeted therapies.[1][3][5] This technical guide

provides an in-depth analysis of the structural basis of IACS-13909's interaction with SHP2,

detailing the binding mechanism, relevant quantitative data, and the experimental protocols

used for its characterization.

Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a crucial transducer of signals from receptor tyrosine

kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[6] The

protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine

phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2

domain blocks the active site of the PTP domain, maintaining an auto-inhibited conformation.[7]

[8] Activation of SHP2 occurs upon binding of the SH2 domains to phosphorylated tyrosine

residues on upstream signaling partners, leading to a conformational change that relieves this

auto-inhibition and allows for substrate dephosphorylation.
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Allosteric inhibitors of SHP2, such as IACS-13909, function by binding to a site distinct from the

catalytic pocket.[2][9] This binding event stabilizes the auto-inhibited conformation of SHP2,

effectively locking the enzyme in its inactive state and preventing its participation in signaling

cascades.[7][8] This mechanism offers high selectivity and avoids the challenges associated

with targeting the highly conserved active site of phosphatases.[4]

IACS-13909: A Potent and Selective Allosteric
Inhibitor
IACS-13909 was identified as a potent, selective, and orally bioavailable allosteric inhibitor of

SHP2.[5][10] It effectively suppresses signaling through the MAPK pathway and has shown

efficacy in preclinical models of cancers driven by a broad spectrum of RTKs.[1][9] A key

finding is its ability to overcome both EGFR-dependent and EGFR-independent mechanisms of

resistance to osimertinib in non-small cell lung cancer (NSCLC).[1][3][11]

Quantitative Binding and Activity Data
The potency and binding affinity of IACS-13909 for SHP2 have been characterized through

various biochemical and biophysical assays.

Parameter Value Method Reference

IC50 ~15.7 nM

In vitro enzymatic

assay with full-length

human SHP2

[1][3][5]

Kd ~32 nM
Isothermal Titration

Calorimetry (ITC)
[1][3][5]

PDB ID 6WU8 X-ray Crystallography [1][12]

Resolution 2.40 Å X-ray Crystallography [12]

Structural Basis of IACS-13909 Binding
The co-crystal structure of IACS-13909 in complex with human SHP2 (PDB: 6WU8) reveals the

precise molecular interactions that underpin its allosteric inhibition.[1][12] IACS-13909 binds to

a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[13] This binding
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stabilizes the closed, auto-inhibited conformation of SHP2, preventing the N-SH2 domain from

disengaging from the PTP domain and thus keeping the enzyme in an inactive state.

The key interactions involve residues from all three domains, creating a "molecular glue" that

locks the protein's conformation. The high selectivity of IACS-13909 for SHP2 over other

phosphatases, such as the highly homologous SHP1, is attributed to specific amino acid

differences within this allosteric binding pocket.[10][13] For instance, the presence of Proline

491 in SHP2 is a critical determinant for inhibitor binding, a residue that is not conserved in

SHP1.[1]

Signaling Pathway and Mechanism of Action
The binding of IACS-13909 to SHP2 has direct consequences on downstream signaling. By

locking SHP2 in its inactive state, IACS-13909 prevents the dephosphorylation of its

substrates, which in turn inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) signaling

cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.medchemexpress.com/iacs-13909.html
https://navirepharma.com/wp-content/uploads/2019_AACR_NCI_EORTC_909-NSCLC_FINAL.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11106563/
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

Grb2

 recruits

SHP2 (Inactive)

 recruits

SOS

RAS

 activates

RAF

MEK

ERK

Cell Proliferation
& Survival

SHP2 (Active)

 conformational
 change

 promotes
 activation

IACS-13909

 binds & stabilizes

Phosphotyrosine
(pY)

Click to download full resolution via product page

Caption: SHP2 signaling pathway and the inhibitory action of IACS-13909.
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Experimental Protocols
X-ray Crystallography
To determine the co-crystal structure of IACS-13909 and SHP2, the following general protocol

is employed:

Protein Expression and Purification: Full-length human SHP2 is expressed in an E. coli

expression system and purified to homogeneity using standard chromatographic techniques.

Co-crystallization: The purified SHP2 protein is incubated with a molar excess of IACS-
13909. Crystallization conditions are screened using vapor diffusion methods (hanging or

sitting drop) at various temperatures.

Data Collection: Crystals are cryo-protected and diffraction data are collected at a

synchrotron source.

Structure Determination and Refinement: The structure is solved by molecular replacement

using a previously determined structure of SHP2 as a search model. The model is then

refined against the collected diffraction data, and the inhibitor is built into the electron density

map.
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Caption: Experimental workflow for determining the SHP2-IACS-13909 co-crystal structure.

In Vitro Enzymatic Assay
The inhibitory activity of IACS-13909 on SHP2 phosphatase activity is determined using a

biochemical assay:

Reagents: Purified full-length recombinant human SHP2, a phosphopeptide substrate (e.g.,

a bis-tyrosyl-phosphorylated peptide), and a detection reagent (e.g., malachite green for

phosphate detection).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3028516?utm_src=pdf-body-img
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/product/b3028516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Procedure:

SHP2 enzyme is pre-incubated with varying concentrations of IACS-13909.

The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of free phosphate generated is quantified using

the detection reagent.

Data Analysis: The concentration of IACS-13909 that inhibits 50% of the enzyme activity

(IC50) is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of IACS-13909 to SHP2:

Sample Preparation: Purified SHP2 protein is placed in the sample cell of the calorimeter,

and a concentrated solution of IACS-13909 is loaded into the injection syringe. Both are in

the same buffer.

Titration: A series of small injections of IACS-13909 into the SHP2 solution is performed.

Data Acquisition: The heat change associated with each injection is measured.

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation

constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Logical Relationship of Allosteric Inhibition
The allosteric inhibition of SHP2 by IACS-13909 can be understood through a logical

relationship diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://navirepharma.com/wp-content/uploads/2019_AACR_NCI_EORTC_909-NSCLC_FINAL.pdf
https://www.benchchem.com/product/b3028516#structural-basis-of-iacs-13909-binding-to-shp2
https://www.benchchem.com/product/b3028516#structural-basis-of-iacs-13909-binding-to-shp2
https://www.benchchem.com/product/b3028516#structural-basis-of-iacs-13909-binding-to-shp2
https://www.benchchem.com/product/b3028516#structural-basis-of-iacs-13909-binding-to-shp2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3028516?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

